Chromatographic Differentiation: UPLC Retention Time and Resolution from API and Related Impurities
In a validated UPLC method for candesartan cilexetil impurities, Desethyl Candesartan Cilexetil (Desethyl CCX) exhibited a distinct retention time and baseline resolution from the API (Candesartan Cilexetil) and several other process/degradation impurities, enabling accurate quantitation. The method achieved linear calibration (r² ≥ 0.999) and a precision (RSD) of <15% for each impurity, including Desethyl CCX, across a concentration range up to 2 μg/mL [1].
| Evidence Dimension | Chromatographic Resolution and Method Precision (UPLC) |
|---|---|
| Target Compound Data | Desethyl CCX: Monitored at 254 nm; part of a method achieving RSD <15% and r² ≥ 0.999 [1]. |
| Comparator Or Baseline | Candesartan Cilexetil (API) and impurities (e.g., 1N-Ethyl Oxo CCX, 2N-Ethyl CCX, N-Ethyl) were separated with distinct retention times [1]. |
| Quantified Difference | Baseline separation was achieved for all specified impurities from the main API peak in a 20-minute run time [1]. |
| Conditions | Waters Acquity UPLC system with BEH Shield RP18 column, gradient elution with phosphate buffer (pH 3.0) and acetonitrile/water, UV detection at 254 nm [1]. |
Why This Matters
This quantitative chromatographic differentiation is essential for precise impurity monitoring, directly impacting the ability to meet pharmacopoeial purity specifications and regulatory filing requirements for ANDA or NDA submissions.
- [1] Subramanian, V. B., et al. (2012). A validated ultra high-pressure liquid chromatography method for separation of candesartan cilexetil impurities and its degradents in drug product. Journal of Pharmaceutical Analysis, 3(1), 31-39. View Source
